![molecular formula C19H19F3N2O B7467195 [4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)
[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone, also known as DFMM, is a compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of [4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. [4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. [4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter systems, inhibition of cancer cell growth, and potential anti-inflammatory effects. [4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone has also been shown to have low toxicity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of [4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone is its potential applications in a variety of scientific research fields. [4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone has also been shown to have low toxicity in animal models, which makes it a promising compound for further study. However, one limitation of [4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for the study of [4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone. One direction is the development of new drugs based on the structure of [4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone. Another direction is the further study of [4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone's potential applications in neuroscience and cancer research. Additionally, the development of new synthesis methods for [4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone may allow for more efficient and cost-effective production of the compound.
Synthesis Methods
[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone can be synthesized using a variety of methods, including the reaction of 4-fluorobenzaldehyde with 3,4-difluoroaniline in the presence of sodium borohydride and acetic acid. Another method involves the reaction of 4-fluorobenzaldehyde with 1,4-diazepane-2,5-dione in the presence of sodium hydride and dimethylformamide.
Scientific Research Applications
[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, [4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, [4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone has been shown to inhibit the growth of certain cancer cell lines. In drug discovery, [4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone has been used as a lead compound for the development of new drugs.
properties
IUPAC Name |
[4-[(3,4-difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-16-5-3-15(4-6-16)19(25)24-9-1-8-23(10-11-24)13-14-2-7-17(21)18(22)12-14/h2-7,12H,1,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRSBXJXHYZCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=C(C=C2)F)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

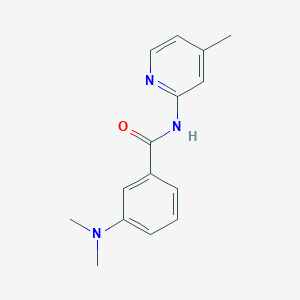
![[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7467118.png)
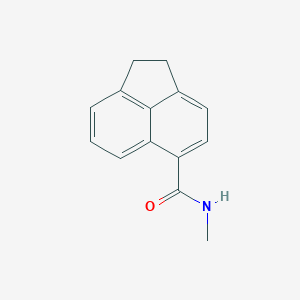
![N-[(4-chlorophenyl)sulfonylamino]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B7467131.png)
![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)

![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)
![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
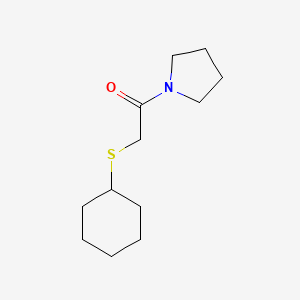
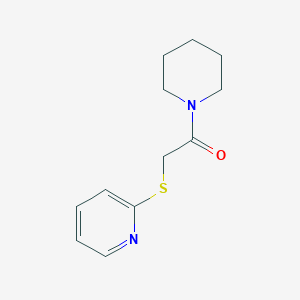
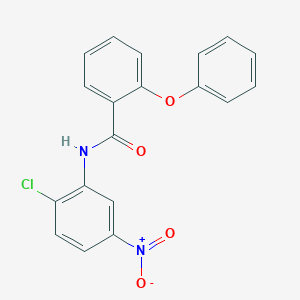
![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)